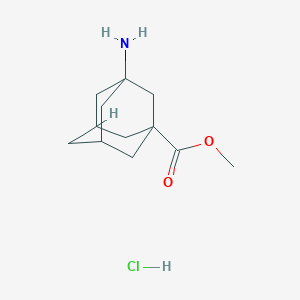
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride
Numéro de catalogue B2364269
Poids moléculaire: 245.75
Clé InChI: GMXYKQPNBFHSEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08198275B2
Procedure details


To a 3-neck 2-L flask equipped with a reflux condenser and a temperature probe was added 3-amino-adamantane-1-carboxylic acid hydrochloride (100 g, 432 mmol) and methanol (1.0 L). To this solution was slowly added thionyl chloride (15.7 mL, 216 mmol) and the reaction was heated at 60° C. for 4 hours. Once cooled to room temperature, the crude reaction mixture was concentrated under reduced pressure to remove most of the methanol. Heptane (about 1-L) was then added and the mixture was once again concentrated under reduced pressure at which point a solid began to precipitate. This process was repeated three more times, then the solids were filtered off, washed with heptane and allowed to dry in open air to afford 97.2 g (92%) of the title compound, 3-amino-adamantane-1-carboxylic acid methyl ester hydrochloride, as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.46 (br s, 3H), 3.65 (s, 3H), 2.33-2.24 (m, 2H), 2.23-2.16 (m, 2H), 2.11-1.95 (m, 4H), 1.94-1.78 (m, 4H), 1.75-1.62 (m, 2H).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
100 g
Type
reactant
Reaction Step Two



Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][C:5]([C:13]([OH:15])=[O:14])([CH2:6]3)[CH2:4]1)[CH2:10]2.S(Cl)([Cl:18])=O.[CH3:20]O>>[ClH:18].[CH3:20][O:14][C:13]([C:5]12[CH2:11][CH:9]3[CH2:8][CH:7]([CH2:12][C:3]([NH2:2])([CH2:10]3)[CH2:4]1)[CH2:6]2)=[O:15] |f:0.1,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
2-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC12CC3(CC(CC(C1)C3)C2)C(=O)O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
15.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Once cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Heptane (about 1-L) was then added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was once again concentrated under reduced pressure at which point a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry in open air
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC(=O)C12CC3(CC(CC(C1)C3)C2)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 97.2 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
